8-Acetyl-12-oxoheptadecanoic Acid
Description
8-Acetyl-12-oxoheptadecanoic Acid is a branched-chain fatty acid derivative characterized by a 17-carbon backbone (heptadecanoic acid) with an acetyl group (-COCH₃) at position 8 and a ketone (oxo) group at position 12.
Properties
CAS No. |
54370-63-7 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
8-acetyl-12-oxoheptadecanoic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h17H,3-15H2,1-2H3,(H,22,23) |
InChI Key |
CIEHFKQASOKBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCC(CCCCCCC(=O)O)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related fatty acid derivatives, emphasizing substituent positions, functional groups, and molecular properties. Data are inferred from analogs in the provided evidence (see tables below).
Table 1: Structural and Functional Group Comparison
*Estimated based on structural analogs.
Key Observations:
Backbone Length and Branching: this compound has a longer carbon chain (C17) compared to methyl-substituted C16 analogs (e.g., 12-Methylhexadecanoic Acid) . This increases hydrophobic interactions but is counterbalanced by polar functional groups. Methyl branches (e.g., 8- or 12-methyl in C16 acids) reduce melting points compared to linear chains, as seen in 12-Methylhexadecanoic Acid .
Functional Group Impact: Acetyl vs. Oxo vs. Hydroxyl: The oxo group at position 12 increases electrophilicity compared to the hydroxyl group in 8-Acetyl-11-hydroxyheptadecanoic Acid . This may render the former more susceptible to nucleophilic attacks or redox reactions.
Molecular Mass and Polarity: The acetyl and oxo groups in this compound contribute to a higher molar mass (~342.5 g/mol) compared to methyl-branched C16 acids (~270 g/mol) . Polar functional groups likely reduce lipid solubility compared to methyl-substituted analogs, affecting membrane permeability.
Research Findings and Limitations
- Structural Analog Studies: Methyl-branched acids like 12-Methylhexadecanoic Acid exhibit roles in bacterial membrane adaptation to stress . The acetyl and oxo groups in this compound may similarly modulate microbial or eukaryotic lipid pathways.
- Synthetic Challenges: The compound’s multiple functional groups complicate synthesis and purification, as seen in analogs like 8-Acetyl-11-hydroxyheptadecanoic Acid, which requires specialized chromatography .
- Data Gaps: Direct studies on this compound are absent in the provided evidence. Further research is needed to confirm its stability, metabolic pathways, and bioactivity.
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